(R)-3,3-difluorocyclopentanecarboxylic acid
Overview
Description
®-3,3-Difluorocyclopentanecarboxylic acid is a chiral fluorinated carboxylic acid. The presence of fluorine atoms in the cyclopentane ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-difluorocyclopentanecarboxylic acid typically involves the introduction of fluorine atoms into a cyclopentane ring followed by carboxylation. One common method is the fluorination of cyclopentane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The fluorinated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base like lithium diisopropylamide (LDA).
Industrial Production Methods: Industrial production of ®-3,3-difluorocyclopentanecarboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, enantioselective synthesis methods, including the use of chiral catalysts or auxiliaries, are employed to obtain the desired ®-enantiomer.
Types of Reactions:
Oxidation: ®-3,3-Difluorocyclopentanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The fluorine atoms in the cyclopentane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
®-3,3-Difluorocyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen atoms while providing enhanced metabolic stability.
Medicine: Explored for its role in the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mechanism of Action
The mechanism of action of ®-3,3-difluorocyclopentanecarboxylic acid depends on its specific application. In drug design, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by forming strong hydrogen bonds or dipole interactions. The presence of fluorine can also increase the lipophilicity of the compound, improving its ability to cross biological membranes and reach its site of action.
Comparison with Similar Compounds
3,3-Difluorocyclopentanecarboxylic acid: The non-chiral version of the compound.
3-Fluorocyclopentanecarboxylic acid: A similar compound with only one fluorine atom.
Cyclopentanecarboxylic acid: The parent compound without any fluorine atoms.
Uniqueness: ®-3,3-Difluorocyclopentanecarboxylic acid is unique due to its chiral nature and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and enhanced binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R)-3,3-difluorocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZFZGHXIZHFB-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]1C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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